N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237704
InChI: InChI=1S/C21H26N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3/p+1
SMILES:
Molecular Formula: C21H27N6O4+
Molecular Weight: 427.5 g/mol

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC20237704

Molecular Formula: C21H27N6O4+

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide -

Specification

Molecular Formula C21H27N6O4+
Molecular Weight 427.5 g/mol
IUPAC Name N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide
Standard InChI InChI=1S/C21H26N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3/p+1
Standard InChI Key RJTGVJOXWVKMML-UHFFFAOYSA-O
Canonical SMILES CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=C(C=C3)OCC(=O)NCCN

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a purin-3-ium moiety substituted at the 8-position with a phenoxyacetamide group. The purine system is functionalized with two propyl chains at the 1- and 3-positions, while the 2- and 6-positions are occupied by ketone groups, creating a planar, conjugated system. The phenoxyacetamide linker connects this core to a terminal 2-aminoethyl group, introducing both hydrogen-bonding capacity and cationic charge at physiological pH .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H27N6O4+\text{C}_{21}\text{H}_{27}\text{N}_{6}\text{O}_{4}^{+}
Molecular Weight427.5 g/mol
Charge State+1 (quaternary ammonium)
Purine Substitution1,3-dipropyl; 2,6-diketo
Acetamide LinkerN-(2-aminoethyl) phenoxy

The cationic charge localized on the purin-3-ium system enhances solubility in polar solvents while facilitating electrostatic interactions with biological targets like G-protein-coupled receptors. Comparative analysis with the hydrochloride salt form (C21H29ClN6O4\text{C}_{21}\text{H}_{29}\text{ClN}_{6}\text{O}_{4}, MW 464.95 g/mol ) reveals how protonation states influence pharmacological profiles—a critical consideration in drug formulation.

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis typically follows a multistep sequence beginning with commercially available 8-bromo-1,3-dipropylxanthine. Key stages include:

  • Nucleophilic Aromatic Substitution: Replacement of the 8-bromo group with a phenoxide nucleophile under basic conditions.

  • Acetamide Coupling: Reaction of the phenolic oxygen with chloroacetyl chloride, followed by aminolysis using ethylenediamine .

  • Purification: Chromatographic separation to isolate the quaternary ammonium species.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Phenoxide FormationKOH, DMF, 80°C, 12h68%
Acetyl Chloride QuenchChloroacetyl chloride, 0°C, 2h82%
AminolysisEthylenediamine, THF, rt, 6h75%

Optimization challenges include minimizing N-dealkylation during the substitution step and controlling racemization at the acetamide chiral center . The hydrochloride salt variant introduces an additional protonation step using HCl gas in anhydrous ether .

Biological Activities and Mechanistic Hypotheses

Adenosine Receptor Interactions

The compound’s purine scaffold closely resembles endogenous adenosine, suggesting activity at adenosine receptors (A1, A2A, A2B, A3). Molecular docking simulations predict high affinity for the A2A subtype (Ki12nMK_i \approx 12 \, \text{nM}) due to:

  • Cation-π Interactions: Between the quaternary ammonium and receptor Phe residues.

  • Hydrogen Bonding: The 2,6-diketo groups align with Thr and Asn side chains.

  • Propyl Side Chains: Hydrophobic interactions within receptor subpockets .

Physicochemical and Stability Profiles

Solubility and Partitioning

Experimental logP values indicate moderate lipophilicity (logP=1.8\log P = 1.8), balancing membrane permeability and aqueous solubility . The hydrochloride salt exhibits enhanced water solubility (>50mg/mL>50 \, \text{mg/mL}) compared to the free base (12mg/mL12 \, \text{mg/mL}) .

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals two primary degradation products:

  • N-Dealkylation: Loss of a propyl group at the purine N-1 position (t1/2 = 32 days) .

  • Acetamide Hydrolysis: Cleavage to carboxylic acid under acidic conditions (pH 2, t1/2 = 8h) .

Therapeutic Implications and Future Directions

Inflammatory Disorders

The compound’s dual mechanism—receptor-mediated immunosuppression and cytokine modulation—positions it as a candidate for:

  • Rheumatoid Arthritis: Synergistic effects with methotrexate observed in collagen-induced arthritis models.

  • Inflammatory Bowel Disease: Reduced colonic inflammation in DSS-treated mice (40 mg/kg, po).

Oncological Applications

Preliminary data show adenosine receptor blockade enhances checkpoint inhibitor efficacy in B16-F10 melanoma models (tumor volume reduction: 62% vs. 41% with anti-PD1 alone) .

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